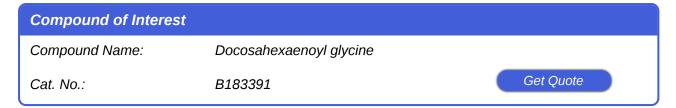


Validating the Interaction of Docosahexaenoyl Glycine with GPR55: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Docosahexaenoyl glycine** (DHA-Gly) interaction with the G protein-coupled receptor 55 (GPR55), placed in context with other known ligands. The information presented herein is supported by experimental data from peer-reviewed literature and publicly available research.

Executive Summary

Docosahexaenoyl glycine (DHA-Gly) has been identified as a novel lipid mediator that interacts with GPR55. Emerging evidence suggests that DHA-Gly, along with the structurally related N-arachidonoyl glycine (NA-Gly), functions as an inverse agonist at this receptor.[1] This guide summarizes the quantitative data available for DHA-Gly and compares its activity with other well-characterized GPR55 ligands, including the endogenous agonist Lysophosphatidylinositol (LPI) and other synthetic modulators. Detailed experimental protocols for key validation assays are provided, along with visualizations of the primary GPR55 signaling pathway and a typical experimental workflow.

Data Presentation: Comparative Ligand Activity at GPR55

The following table summarizes the quantitative data for various ligands interacting with GPR55. Potency is presented as EC50 (half-maximal effective concentration for agonists) or







IC50 (half-maximal inhibitory concentration for antagonists/inverse agonists), and binding affinity is presented as Ki (inhibitory constant) where available.



Ligand	Туре	Assay	Potency (EC50/IC50)	Binding Affinity (Ki)	Reference
Docosahexae noyl glycine (DHA-Gly)	Inverse Agonist	FAAH Inhibition	35.35 ± 1.82 μΜ	Not Reported	[1]
N- arachidonoyl glycine (NA- Gly)	Inverse Agonist	FAAH Inhibition	14.20 ± 1.07 μΜ	Not Reported	[1]
Lysophosphat idylinositol (LPI)	Agonist	Ca2+ Mobilization	~300 nM	Not Reported	[2]
AM251	Agonist	Ca2+ Mobilization	~3 µM	Not Reported	[2]
SR141716A (Rimonabant)	Agonist	Ca2+ Mobilization	~3 µM	Not Reported	[2]
ML184	Agonist	β-arrestin Recruitment	263 nM	Not Reported	[3]
ML185	Agonist	β-arrestin Recruitment	658 nM	Not Reported	[3]
ML186	Agonist	β-arrestin Recruitment	305 nM	Not Reported	[3]
3- benzylquinoli n-2(1H)-one derivative 1	Agonist	p-ERK Activation	Low nanomolar range	Low nanomolar range	[4]
3- benzylquinoli n-2(1H)-one derivative 2	Agonist	p-ERK Activation	Low nanomolar range	Low nanomolar range	[4]



Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Intracellular Calcium Mobilization Assay

Objective: To determine the ability of a ligand to induce GPR55-mediated intracellular calcium release.

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing human GPR55 (hGPR55-HEK293).

Methodology:

- Cell Culture: hGPR55-HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin.
- Cell Seeding: Cells are seeded onto black-walled, clear-bottom 96-well plates and allowed to adhere overnight.
- Dye Loading: The culture medium is removed, and cells are incubated with a calciumsensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution for 30-60 minutes at 37°C.
- Baseline Measurement: After washing to remove excess dye, baseline fluorescence is measured using a fluorescence plate reader.
- Ligand Addition: The test compound (e.g., DHA-Gly) or a reference ligand (e.g., LPI) is added to the wells.
- Signal Detection: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.
- Data Analysis: The response is typically quantified as the peak fluorescence intensity change from baseline. Dose-response curves are generated to calculate the EC50 for agonists. For inverse agonists, their ability to inhibit the response to a known agonist is measured to determine the IC50.



ERK1/2 Phosphorylation Assay (Western Blot)

Objective: To assess the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a downstream effector of GPR55 signaling.

Cell Line: hGPR55-HEK293 cells.

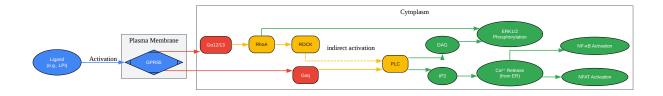
Methodology:

- Cell Culture and Starvation: Cells are grown to near confluence in 6-well plates and then serum-starved for 4-24 hours to reduce basal ERK1/2 phosphorylation.
- Ligand Treatment: Cells are treated with the test compound or control ligands for a specified time (e.g., 5-30 minutes).
- Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
- Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
- Western Blotting:
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
 - The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour.
 - The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
 - After washing, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody for 1 hour.
 - The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.



Data Analysis: The bands corresponding to p-ERK1/2 are quantified using densitometry. To
normalize for protein loading, the membrane is stripped and re-probed with an antibody for
total ERK1/2. The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the fold
change in phosphorylation compared to the vehicle control.

Mandatory Visualizations GPR55 Signaling Pathway

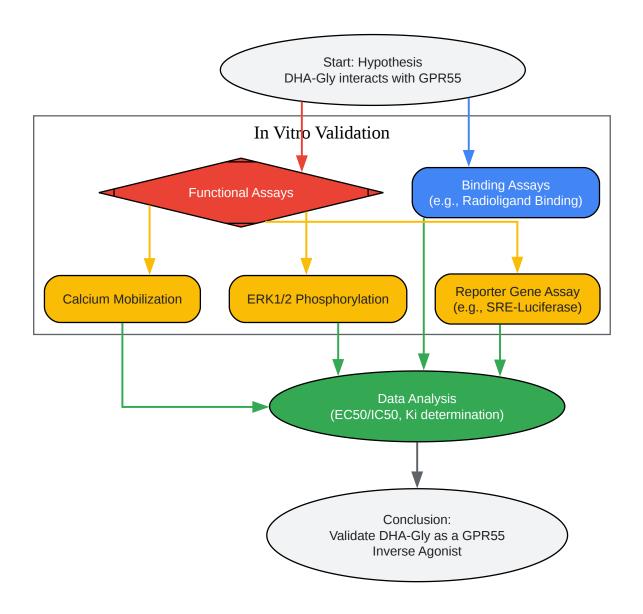


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Caption: GPR55 signaling cascade upon agonist binding.

Experimental Workflow for GPR55 Ligand Validation





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Caption: Workflow for validating DHA-Gly interaction with GPR55.

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